molecular formula C18H29ClO B12323573 Linolenoyl chloride

Linolenoyl chloride

Cat. No.: B12323573
M. Wt: 296.9 g/mol
InChI Key: MRKXCQPDRPTZCG-IUQGRGSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Linolenoyl chloride is typically synthesized by reacting linolenic acid with thionyl chloride. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-75°C for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Linolenoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Esters and Amides: Formed from substitution reactions.

    Linolenic Acid: Formed from hydrolysis.

    Linolenic Alcohol: Formed from reduction.

Scientific Research Applications

Linolenoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the synthesis of various fatty acyl derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of lipid-based drug delivery systems.

    Industry: It is utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of linolenoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with the nucleophilic sites on target molecules, thereby modifying their structure and function .

Similar Compounds:

    Linoleoyl Chloride: Another acyl chloride derived from linoleic acid.

    Oleoyl Chloride: Derived from oleic acid.

    Palmitoyl Chloride: Derived from palmitic acid.

Comparison:

This compound stands out due to its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C18H29ClO

Molecular Weight

296.9 g/mol

IUPAC Name

(9E,12E,15E)-octadeca-9,12,15-trienoyl chloride

InChI

InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+

InChI Key

MRKXCQPDRPTZCG-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)Cl

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)Cl

Origin of Product

United States

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